Methylprednisolone-d3
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Overview
Description
Methylprednisolone-d3 is a deuterated form of methylprednisolone, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties . The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s stability and provide unique advantages in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone-d3 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. Crystallization and lyophilization are commonly employed to obtain the final product in a stable and pure form .
Chemical Reactions Analysis
Types of Reactions: Methylprednisolone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methylprednisolone-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of methylprednisolone.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in clinical research to understand the pharmacodynamics and therapeutic potential of glucocorticoids.
Industry: Applied in the pharmaceutical industry for the development of new formulations and drug delivery systems
Mechanism of Action
Methylprednisolone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it regulates the expression of target genes involved in inflammation and immune response. The compound modulates various physiological processes, including carbohydrate metabolism, protein synthesis, and lipid metabolism .
Comparison with Similar Compounds
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.
Hydrocortisone: A naturally occurring glucocorticoid with broader receptor affinity.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness: Methylprednisolone-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C22H30O5 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-8,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,9,11,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i10D2,14D |
InChI Key |
VHRSUDSXCMQTMA-IVXCWXBZSA-N |
Isomeric SMILES |
[2H][C@@]12C[C@@H](C3=CC(=O)C=C[C@@]3([C@H]1[C@H](C([C@]4([C@H]2CC[C@@]4(C(=O)CO)O)C)([2H])[2H])O)C)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
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